4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl group and a pyrimidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with pyrimidin-2-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1H-pyrazole-3-carboxylic acid
- Pyrimidin-2-ylmethanamine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrimidinylmethyl group makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
4-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-5-14(13-9(7)10)6-8-11-3-2-4-12-8/h2-5H,6H2,1H3,(H2,10,13) |
InChI Key |
GEWPUQZEJNORJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.